N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide
Description
N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. The imidazo[1,2-a]pyridine moiety is known for its wide range of applications in medicinal chemistry due to its biological activity and structural versatility . The thiaspiro[2.5]octane structure adds to the compound’s complexity and potential for diverse chemical reactivity.
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(13-10-16(13)2-7-23(21,22)8-3-16)18-11-12-1-5-19-6-4-17-14(19)9-12/h1,4-6,9,13H,2-3,7-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFMQHSUUXCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC2C(=O)NCC3=CC4=NC=CN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These reactions often involve the formation of the imidazo[1,2-a]pyridine core through the condensation of 2-aminopyridine with aldehydes or ketones.
Cyclization Reactions: Intramolecular cyclization can be employed to form the thiaspiro[2.5]octane ring system.
Functional Group Transformations: Various functional group transformations, such as oxidation and reduction, are used to introduce the necessary functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the imidazo core but with a pyrimidine ring, known for its medicinal chemistry applications.
Imidazo[1,2-a]pyrazine: Another similar compound with a pyrazine ring, also used in drug development.
Uniqueness
N-(imidazo[1,2-a]pyridin-7-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and thiaspiro[2.5]octane structures, which confer distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
